molecular formula C11H8N4O2 B1482767 2-(4-cyano-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098135-76-1

2-(4-cyano-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1482767
CAS RN: 2098135-76-1
M. Wt: 228.21 g/mol
InChI Key: NWAFZADDLMKFLQ-UHFFFAOYSA-N
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Description

2-(4-cyano-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid, also known as CPPA, is a synthetic compound that has been studied for its potential applications in various scientific fields. CPPA has been used in the synthesis of various organic compounds, as well as for its potential applications in biochemistry and physiology. CPPA has been studied for its ability to act as an inhibitor of enzymes, as well as its potential to interact with various cellular processes.

Scientific Research Applications

Chemical Inhibitors and Enzyme Studies

Pyrazole derivatives have been extensively studied for their role as chemical inhibitors, particularly in the context of cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibitors such as pyrazole compounds are vital for understanding drug-drug interactions and for the development of safer therapeutic agents. Studies like those by Khojasteh et al. (2011) delve into the selectivity of chemical inhibitors, highlighting the importance of such compounds in pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).

Heterocyclic Chemistry

Pyrazole and its derivatives are central to heterocyclic chemistry, offering a scaffold for the synthesis of various heterocycles. These compounds exhibit a range of properties, including biological and electrochemical activities, making them of interest in materials science, medicinal chemistry, and drug design. Research by Boča et al. (2011) and Gomaa & Ali (2020) explores the chemistry and properties of pyrazole-containing compounds, underscoring their versatility in the synthesis of new materials and biologically active molecules (Boča et al., 2011; Gomaa & Ali, 2020).

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core, similar in structure to the compound , is notably effective as a scaffold for kinase inhibitors, demonstrating the potential of pyrazole derivatives in targeted cancer therapies. Wenglowsky (2013) reviews the application of this scaffold in the development of kinase inhibitors, illustrating the compound's adaptability and effectiveness in binding to kinase enzymes, thereby modulating their activity (Wenglowsky, 2013).

Pyrolysis Studies

In the context of polysaccharide pyrolysis, research into the mechanisms by which pyrazole derivatives form could offer insights into new methods of biofuel production or the breakdown of organic materials. The study of pyrolysis pathways can inform the development of more efficient and sustainable energy sources (Ponder & Richards, 1994).

properties

IUPAC Name

2-(4-cyano-3-pyridin-4-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-5-9-6-15(7-10(16)17)14-11(9)8-1-3-13-4-2-8/h1-4,6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAFZADDLMKFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-cyano-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
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2-(4-cyano-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
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2-(4-cyano-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
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